Amitriptyline
Amitriptyline
Amitriptyline is a derivative of dibenzocycloheptadiene and a tricyclic antidepressant. Amitriptyline inhibits the re-uptake of norepinephrine and serotonin by the presynaptic neuronal membrane in the central nervous system (CNS), thereby increasing the synaptic concentration of norepinephrine and serotonin. Due to constant stimulation to these receptors, amitriptyline may produce a downregulation of adrenergic and serotonin receptors, which may contribute to the antidepressant activity.
Amitriptyline is a tricyclic antidepressant that is widely used in the therapy of depression. Amitriptyline can cause mild and transient serum enzyme elevations and is rare cause of clinically apparent acute cholestatic liver injury.
Amitriptyline, also known as laroxyl or endep, belongs to the class of organic compounds known as dibenzocycloheptenes. Dibenzocycloheptenes are compounds containing a dibenzocycloheptene moiety, which consists of two benzene rings connected by a cycloheptene ring. Amitriptyline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Amitriptyline has been detected in multiple biofluids, such as urine and blood. Within the cell, amitriptyline is primarily located in the membrane (predicted from logP). Amitriptyline participates in a number of enzymatic reactions. In particular, amitriptyline can be biosynthesized from dibenzo[a, D][7]annulene. Amitriptyline can also be converted into nortriptyline. Amitriptyline is a potentially toxic compound.
Amitriptyline is a tricyclic antidepressant that is widely used in the therapy of depression. Amitriptyline can cause mild and transient serum enzyme elevations and is rare cause of clinically apparent acute cholestatic liver injury.
Amitriptyline, also known as laroxyl or endep, belongs to the class of organic compounds known as dibenzocycloheptenes. Dibenzocycloheptenes are compounds containing a dibenzocycloheptene moiety, which consists of two benzene rings connected by a cycloheptene ring. Amitriptyline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Amitriptyline has been detected in multiple biofluids, such as urine and blood. Within the cell, amitriptyline is primarily located in the membrane (predicted from logP). Amitriptyline participates in a number of enzymatic reactions. In particular, amitriptyline can be biosynthesized from dibenzo[a, D][7]annulene. Amitriptyline can also be converted into nortriptyline. Amitriptyline is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
50-48-6
VCID:
VC0518675
InChI:
InChI=1S/C20H23N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3
SMILES:
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31
Molecular Formula:
C20H23N
Molecular Weight:
277.4 g/mol
Amitriptyline
CAS No.: 50-48-6
Inhibitors
VCID: VC0518675
Molecular Formula: C20H23N
Molecular Weight: 277.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 50-48-6 |
---|---|
Product Name | Amitriptyline |
Molecular Formula | C20H23N |
Molecular Weight | 277.4 g/mol |
IUPAC Name | N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine |
Standard InChI | InChI=1S/C20H23N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3 |
Standard InChIKey | KRMDCWKBEZIMAB-UHFFFAOYSA-N |
SMILES | CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 |
Canonical SMILES | CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 |
Appearance | Solid powder |
Boiling Point | 410.26°C (rough estimate) |
Colorform | Crystals |
Melting Point | 196-197 196.5 °C 196-197°C |
Physical Description | Solid |
Description | Amitriptyline is a derivative of dibenzocycloheptadiene and a tricyclic antidepressant. Amitriptyline inhibits the re-uptake of norepinephrine and serotonin by the presynaptic neuronal membrane in the central nervous system (CNS), thereby increasing the synaptic concentration of norepinephrine and serotonin. Due to constant stimulation to these receptors, amitriptyline may produce a downregulation of adrenergic and serotonin receptors, which may contribute to the antidepressant activity. Amitriptyline is a tricyclic antidepressant that is widely used in the therapy of depression. Amitriptyline can cause mild and transient serum enzyme elevations and is rare cause of clinically apparent acute cholestatic liver injury. Amitriptyline, also known as laroxyl or endep, belongs to the class of organic compounds known as dibenzocycloheptenes. Dibenzocycloheptenes are compounds containing a dibenzocycloheptene moiety, which consists of two benzene rings connected by a cycloheptene ring. Amitriptyline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Amitriptyline has been detected in multiple biofluids, such as urine and blood. Within the cell, amitriptyline is primarily located in the membrane (predicted from logP). Amitriptyline participates in a number of enzymatic reactions. In particular, amitriptyline can be biosynthesized from dibenzo[a, D][7]annulene. Amitriptyline can also be converted into nortriptyline. Amitriptyline is a potentially toxic compound. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 17086-03-2 (pamoate (2:1)) 30227-34-0 (maleate (1:1)) 549-18-8 (hydrochloride) |
Shelf Life | Following the date of manufacture, amitriptyline hydrochloride preparations have expiration dates of 3-5 years depending on the manufacturer and dosage form. Stable under recommended storage conditions. /Amitriptyline hydrochloride/ |
Solubility | freely soluble in water 3.50e-05 M In water, 9.71 mg/L at 24 °C 4.50e-03 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Amineurin Amitrip Amitriptylin beta Amitriptylin Desitin Amitriptylin neuraxpharm Amitriptylin RPh Amitriptylin-neuraxpharm Amitriptyline Amitriptyline Hydrochloride Amitrol Anapsique Apo Amitriptyline Apo-Amitriptyline Damilen Desitin, Amitriptylin Domical Elavil Endep Laroxyl Lentizol Novoprotect RPh, Amitriptylin Saroten Sarotex Syneudon Triptafen Tryptanol Tryptine Tryptizol |
Vapor Pressure | 3.62X10-7 mm Hg at 25 °C (est) |
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PubChem Compound | 2160 |
Last Modified | Nov 11 2021 |
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